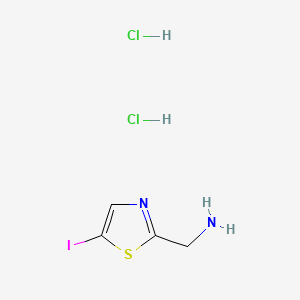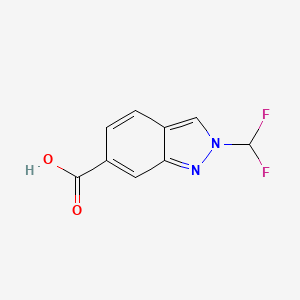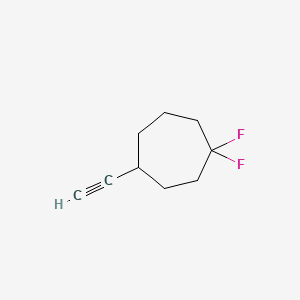
4-Ethynyl-1,1-difluorocycloheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-1,1-difluorocycloheptane is a fascinating compound in the realm of organic chemistry. It is a cycloalkane derivative with an ethynyl group and two fluorine atoms attached to the cycloheptane ring. This unique structure imparts distinct chemical properties and reactivity, making it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the use of a Suzuki-Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated cycloheptane derivative under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of 4-Ethynyl-1,1-difluorocycloheptane may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Ethynyl-1,1-difluorocycloheptane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alkenes.
科学研究应用
4-Ethynyl-1,1-difluorocycloheptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Ethynyl-1,1-difluorocycloheptane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The ethynyl group can participate in covalent bonding with target proteins, while the fluorine atoms can enhance the compound’s stability and binding affinity .
相似化合物的比较
4-Ethynyl-1,1-difluorocycloheptane can be compared with other similar compounds, such as:
4-Ethynyl-2-fluorocyclohexane: Similar structure but with a cyclohexane ring instead of cycloheptane.
4-Ethynyl-1,1-difluorocyclohexane: Similar structure but with a different ring size.
4-Ethynyl-2,2-difluorocycloheptane: Similar structure but with two fluorine atoms on different carbon atoms.
The uniqueness of this compound lies in its specific ring size and the positioning of the ethynyl and fluorine groups, which confer distinct chemical properties and reactivity .
属性
分子式 |
C9H12F2 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC 名称 |
4-ethynyl-1,1-difluorocycloheptane |
InChI |
InChI=1S/C9H12F2/c1-2-8-4-3-6-9(10,11)7-5-8/h1,8H,3-7H2 |
InChI 键 |
AGBHRRITCTWWQD-UHFFFAOYSA-N |
规范 SMILES |
C#CC1CCCC(CC1)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate](/img/structure/B13480950.png)
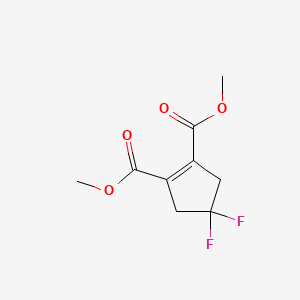
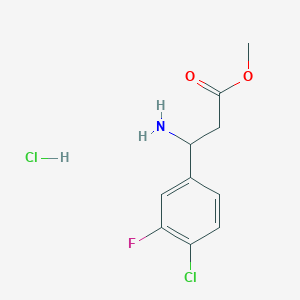

![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride](/img/structure/B13480961.png)

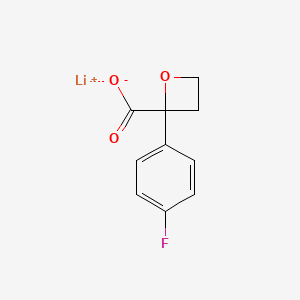
![{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B13480967.png)
![rac-tert-butyl (1R,4R,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13480972.png)

